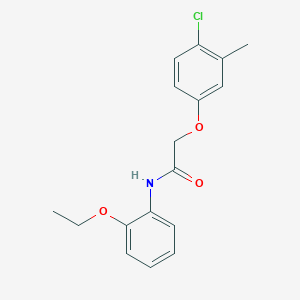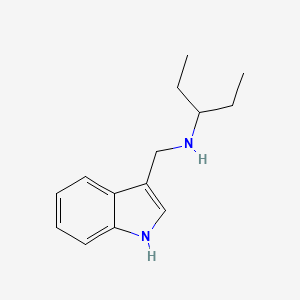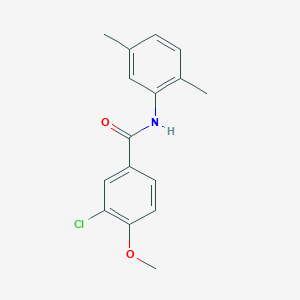
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as FTY720 or fingolimod. Fingolimod is a sphingosine-1-phosphate receptor modulator that has been used as a treatment for multiple sclerosis. However,
Mechanism of Action
Further research is needed to fully understand the mechanism of action of fingolimod and its effects on various physiological processes.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of fingolimod in various diseases.
Advantages and Limitations for Lab Experiments
Fingolimod has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: Fingolimod targets sphingosine-1-phosphate receptors with high specificity, which can reduce off-target effects.
2. Availability: Fingolimod is commercially available, which makes it easy to obtain for lab experiments.
3. Versatility: Fingolimod has potential applications in various areas of scientific research, including neuroprotection, cancer, and inflammation.
Some of the limitations of fingolimod for lab experiments include:
1. Cost: Fingolimod can be expensive, which can limit its use in some lab experiments.
2. Solubility: Fingolimod has poor solubility in water, which can make it difficult to use in some lab experiments.
3. Drug interactions: Fingolimod can interact with other drugs, which can complicate lab experiments.
Future Directions
There are several future directions for research on fingolimod, including:
1. Combination therapy: Fingolimod has potential applications in combination therapy with other drugs for various diseases, including cancer and neurodegenerative diseases.
2. Targeted delivery: Fingolimod could be delivered specifically to certain tissues or cells to improve its efficacy and reduce off-target effects.
3.
Synthesis Methods
The synthesis of fingolimod involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-fluorobenzylamine to form the final product, 2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.
Scientific Research Applications
Fingolimod has been used in various scientific research studies due to its ability to modulate sphingosine-1-phosphate receptors. These receptors are involved in various physiological processes, including immune cell migration, vascular tone, and neuronal development. Fingolimod has been shown to have potential applications in the following areas of scientific research:
1. Neuroprotection: Fingolimod has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
2. Cancer: Fingolimod has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and modulate the immune system to target cancer cells.
3. Inflammation: Fingolimod has been shown to have anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to modulate the immune system to reduce inflammation and promote tissue repair.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHHLDDQMMACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)